4-Isocyanato-2-(trifluoromethyl)benzonitrile
Overview
Description
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H3F3N2O . It is used as a reagent to synthesize thioimidazolinone compounds and is a potential anti-prostate cancer drug . It is also used as an intermediate of enzalutamide .
Synthesis Analysis
The synthesis of “this compound” involves the addition of 4-Amino-2-trifluoromethylbenzonitrile into a well-stirred heterogeneous mixture of thiophosgene in water at room temperature . The reaction medium is then extracted with chloroform .
Molecular Structure Analysis
The molecular weight of “this compound” is 212.13 g/mol . The InChI string representation of its structure is “InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H” and its canonical SMILES representation is "C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N" .
Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of thioimidazolinone compounds . It is also used as an intermediate in the synthesis of enzalutamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.13 g/mol , a topological polar surface area of 53.2 Ų , and a complexity of 324 .
Scientific Research Applications
1. Androgen Receptor Antagonism
A significant application of 4-Isocyanato-2-(trifluoromethyl)benzonitrile derivatives is found in the development of nonsteroidal androgen receptor antagonists, such as PF-0998425. This compound shows potential for controlling sebum and treating androgenetic alopecia. Its rapid metabolism minimizes systemic side effects, and it demonstrates no phototoxicity in tests, making it suitable for dermatological applications (Li et al., 2008).
2. Electrolyte Additives in Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive in high voltage lithium-ion batteries, specifically for the LiNi0.5Mn1.5O4 cathode. This additive enhances the cyclic stability of the battery, showing a significantly improved capacity retention, compared to standard electrolytes. The compound forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and manganese dissolution from the cathode (Huang et al., 2014).
3. Palladium-Catalyzed Cyanation
In the field of organic chemistry, benzonitriles, including derivatives of this compound, can be synthesized via palladium-catalyzed cyanation of aryl halides. This method utilizes non-toxic and inexpensive potassium hexacyanoferrate(II) as a cyanide source, making it attractive for industrial applications due to its simplicity and cost-effectiveness (Schareina et al., 2004).
4. Corrosion Inhibition
Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Compounds like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile have shown to be effective in this role. These inhibitors form a protective film on the metal surface, adhering through Langmuir's adsorption isotherm. Their effectiveness is attributed to their molecular structure and adsorption characteristics, validated through electrochemical and computational studies (Chaouiki et al., 2018).
5. Catalytic Chemical Transformations
The compound is also utilized in catalytic chemical transformations. For instance, it plays a role in the synthesis of various organic compounds through processes like the Grignard rearrangement. This application is crucial for creating chemical intermediates and new macromolecular systems, broadening the scope of synthetic organic chemistry (McCaffery & Shalaby, 1965).
6. Pharmaceutical Synthesis
In pharmaceutical synthesis, derivatives of this compound are used in the production of selective androgen receptor modulators (SARMs). These compounds have shown promise in delivering anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making them potential therapeutic agents for various conditions (Aikawa et al., 2017).
Future Directions
The search results do not provide specific information on the future directions of “4-Isocyanato-2-(trifluoromethyl)benzonitrile”. However, given its use as a reagent in the synthesis of potential anti-prostate cancer drugs , it may continue to be an area of interest in pharmaceutical research.
Mechanism of Action
Target of Action
It’s known to be used as a reagent in the synthesis of thioimidazolinone compounds .
Mode of Action
It’s known to be used as a reagent in chemical synthesis, suggesting it may interact with other compounds to form new substances .
Biochemical Pathways
As a reagent, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
It’s known to be used in the synthesis of thioimidazolinone compounds and as an intermediate of enzalutamide, a potential anti-prostate cancer drug .
Action Environment
The action of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can be influenced by environmental factors. For instance, it is recommended to store this compound under inert gas and at a temperature between 2-8°C . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as exposure to oxygen and temperature .
properties
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKAMKMDZEEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453867 | |
Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143782-18-7 | |
Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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